molecular formula C10H14O4 B13693305 Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid

Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid

Cat. No.: B13693305
M. Wt: 198.22 g/mol
InChI Key: DSTILBKLGUIGAA-UHFFFAOYSA-N
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Description

Bicyclo[222]octane-2,5-dicarboxylic acid is an organic compound with the molecular formula C10H14O4 It is a bicyclic compound, meaning it contains two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of cyclohexadiene with maleic anhydride can yield bicyclo[2.2.2]octane derivatives, which can then be further functionalized to introduce carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[2.2.2]octane-2,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2,5-dicarboxylic acid involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can affect metabolic pathways and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Similar in structure but with carboxylic acid groups at different positions.

    Cubane-1,4-dicarboxylic acid: Another bicyclic compound with a different ring structure.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A smaller bicyclic compound with different chemical properties.

Uniqueness

Bicyclo[2.2.2]octane-2,5-dicarboxylic acid is unique due to its specific ring structure and the position of its carboxylic acid groups. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,5-dicarboxylic acid

InChI

InChI=1S/C10H14O4/c11-9(12)7-4-6-2-1-5(7)3-8(6)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14)

InChI Key

DSTILBKLGUIGAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)C(=O)O

Origin of Product

United States

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